molecular formula C21H27ClN4O B2867504 1-(4-Chlorobenzyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea CAS No. 1206994-04-8

1-(4-Chlorobenzyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea

Cat. No. B2867504
CAS RN: 1206994-04-8
M. Wt: 386.92
InChI Key: RTOFQTGLXYNSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea, also known as GSK-3 inhibitor, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

Biological and Chemical Properties of Urea Derivatives

  • In Vitro and In Vivo Metabolism : Urea derivatives are investigated for their metabolic pathways, which is critical for assessing their safety and efficacy. For example, the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, has been studied extensively. Such research is foundational for understanding the contributions of metabolites to the overall pharmacological profile of urea derivatives (Wan et al., 2019).

  • Antimicrobial Activity : Some urea derivatives have been synthesized and evaluated for their antimicrobial properties. The incorporation of azo groups and various linker groups into the urea structure has shown modest antimicrobial activity, indicating the potential for developing new antimicrobial agents from urea derivatives (Singh et al., 2015).

  • Anticancer Potential : Research has also focused on synthesizing urea derivatives with potential anticancer properties. For example, 1-aryl-3-(2-chloroethyl) ureas have been evaluated for their cytotoxicity against human adenocarcinoma cells, demonstrating the capacity of urea derivatives to serve as leads for anticancer drug development (Gaudreault et al., 1988).

  • Neuropeptide Y Receptor Antagonism : Phenylpiperazine derivatives, a subclass of urea derivatives, have been explored for their antagonistic activities against the neuropeptide Y Y5 receptor, offering insights into the therapeutic potential of urea derivatives in treating conditions related to this receptor (Takahashi et al., 2006).

  • Inhibitors of Soluble Epoxide Hydrolase : 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been identified as potent inhibitors of both human and murine soluble epoxide hydrolase, showcasing the potential of urea derivatives in the development of therapeutics for inflammation and pain (Rose et al., 2010).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c22-19-9-7-18(8-10-19)17-24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFQTGLXYNSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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